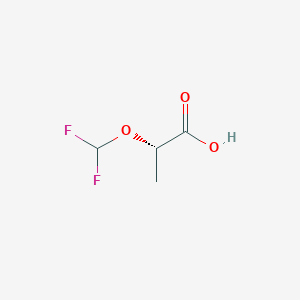

(2S)-2-(difluoromethoxy)propanoic acid

Description

Chemical Significance

(2S)-2-(difluoromethoxy)propanoic acid occupies a unique position within the broader landscape of organofluorine chemistry due to its distinctive structural features and stereochemical properties. The compound exhibits an (S)-configuration at the stereocenter, which is designated by the CAS number 1604374-53-9. This specific stereochemical arrangement confers distinct physical and chemical properties that differentiate it from its (R)-enantiomer, which is cataloged separately as CID 104875151 in chemical databases. The presence of the difluoromethoxy group (-OCF2H) attached to the alpha carbon of the propanoic acid backbone creates a unique electronic environment that significantly influences the molecule's reactivity patterns.

The compound's significance extends beyond its structural novelty to encompass its role as a key intermediate in various synthetic pathways. Research has demonstrated that this compound serves as an essential building block for the synthesis of more complex fluorinated compounds. The difluoromethoxy substituent imparts enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs, making it particularly valuable in medicinal chemistry applications. The compound's ability to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, further underscores its synthetic utility.

The stereochemical purity of this compound is crucial for its applications, as different enantiomers can exhibit vastly different biological activities and pharmacological profiles. The compound is typically available with purities exceeding 95%, ensuring consistency in research applications. The structural characterization of this compound has been extensively documented through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity.

Fluorinated Organic Chemistry Context

The incorporation of fluorine atoms into organic molecules has revolutionized modern chemistry, with fluorinated compounds comprising approximately 20% of marketed pharmaceuticals. This compound exemplifies the strategic use of fluorine substitution to modulate molecular properties. The difluoromethoxy group represents a particularly interesting fluorinated motif, as it combines the electron-withdrawing effects of fluorine with the steric properties of an ether linkage.

Fluorinated organic compounds exhibit unique properties due to fluorine's exceptional electronegativity, small atomic radius, and high polarizability. These characteristics result in strong carbon-fluorine bonds that are resistant to metabolic degradation while simultaneously altering the compound's lipophilicity and binding interactions with biological targets. In the context of this compound, the difluoromethoxy group significantly influences the molecule's electronic distribution and conformational preferences.

Recent advances in difluoromethoxylation chemistry have enabled the efficient synthesis of compounds like this compound through various methodologies. Visible-light photoredox catalysis has emerged as a particularly effective approach for introducing difluoromethoxy groups into organic molecules. These methods utilize shelf-stable difluoromethoxylating reagents that can be prepared from commercially available starting materials, making the synthesis more accessible and practical for research applications.

The development of new synthetic routes to difluoromethoxylated compounds has been driven by the recognition of their unique properties and potential applications. Research has shown that difluoromethoxy groups can serve as bioisosteres for other functional groups, providing similar biological activity while offering improved pharmacokinetic properties. This has led to increased interest in compounds such as this compound as platforms for drug discovery and development.

Applications in Medicinal and Materials Science

This compound has found significant applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science. In pharmaceutical research, the compound serves as a crucial intermediate in the synthesis of various bioactive molecules. The difluoromethoxy group's ability to modulate biological activity while maintaining metabolic stability makes it an attractive feature for drug design.

The compound's applications in medicinal chemistry extend to its use as a reference standard for drug impurity analysis and as a reagent in biological research. Its unique structural features enable researchers to study structure-activity relationships and investigate the effects of fluorine substitution on biological systems. The compound has been utilized in the development of various therapeutic agents, including those targeting neurotransmitter systems and metabolic pathways.

In materials science, this compound contributes to the development of specialty chemicals and advanced materials with enhanced properties. The incorporation of fluorinated building blocks like this compound into polymer systems can significantly alter material properties, including thermal stability, chemical resistance, and surface characteristics. These modifications are particularly valuable in applications requiring high-performance materials that can withstand harsh environmental conditions.

The following table summarizes key applications and properties of this compound:

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Enhanced metabolic stability |

| Analytical Chemistry | Reference standard for impurities | High purity and well-characterized |

| Materials Science | Building block for fluorinated polymers | Improved chemical resistance |

| Research Applications | Biochemical studies | Unique fluorinated motif |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple aspects of its chemistry, synthesis, and applications. Current research efforts focus on developing more efficient synthetic methodologies for its preparation, understanding its reactivity patterns, and exploring new applications in various scientific fields. The scope of research includes fundamental studies on the compound's physical and chemical properties, as well as applied research directed toward specific applications.

One major research objective involves the optimization of synthetic routes to this compound and related compounds. This includes the development of more sustainable and cost-effective methods for introducing difluoromethoxy groups into organic molecules. Research in this area has led to the exploration of various difluoromethylating agents and reaction conditions that can provide high yields and selectivity.

Another significant research focus centers on understanding the mechanistic aspects of reactions involving this compound. Studies using advanced analytical techniques, including infrared multiple-photon dissociation spectroscopy and density functional theory calculations, have provided insights into the compound's fragmentation patterns and reactivity. These investigations contribute to a better understanding of fluorinated carboxylic acid behavior and can inform the design of new synthetic strategies.

The research scope also encompasses the exploration of novel applications for this compound in emerging fields. This includes its potential use in the development of new pharmaceutical agents, advanced materials, and specialized chemical reagents. The compound's unique combination of stereochemistry and fluorine substitution provides opportunities for discovering new structure-activity relationships and developing innovative applications across multiple disciplines.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(difluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3/c1-2(3(7)8)9-4(5)6/h2,4H,1H3,(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEZHAQNRKKRFF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Difluoromethoxy Group

The core challenge in synthesizing (2S)-2-(difluoromethoxy)propanoic acid lies in the selective installation of the difluoromethoxy (-OCF₂H) moiety onto the propanoic acid framework. The typical synthetic approach involves:

- Starting from a suitable chiral precursor, often a protected or functionalized propanoic acid derivative.

- Employing difluoromethylating agents or reagents capable of transferring the difluoromethoxy group under controlled conditions.

Common difluoromethylating agents include 2,2-difluoro-2-(fluorosulfonyl)acetic acid, which can be used in copper-catalyzed reactions to convert alcohol precursors into difluoromethoxy ethers.

Catalysis and Reaction Conditions

- Copper-catalyzed difluoromethylation: Copper catalysts facilitate the nucleophilic substitution of an alcohol precursor with a difluoromethylating agent to form the difluoromethoxy group. This method is scalable and has been demonstrated on multigram to kilogram scales.

- Solvent choice: Polar aprotic solvents or greener alternatives like diethyl carbonate have been used to optimize yields and environmental profiles.

- Temperature: Moderate temperatures are generally employed to maintain stereochemical integrity and avoid side reactions.

Stereochemical Considerations and Resolution

- The synthesis targets the (2S)-enantiomer, requiring either enantioselective synthesis or resolution of racemic mixtures.

- Enantioselective routes often involve chiral catalysts or chiral auxiliaries to induce stereospecific introduction of the difluoromethoxy group.

- Alternatively, resolution of racemic precursors followed by functional group transformation can be used, though this may generate chiral waste that requires racemization and recycling.

Industrial and Scale-Up Methods

- Continuous flow reactors have been explored to enhance reaction control, safety, and scalability.

- Advanced purification techniques such as crystallization or chromatographic methods are applied to achieve high purity of the (2S)-enantiomer.

- Scale-up to multikilogram quantities has been reported for related difluoromethoxy-containing compounds, demonstrating the feasibility of industrial production.

Decarboxylative and Halodecarboxylation Approaches

- Decarboxylative halogenation methods can be used to modify carboxylic acid precursors, potentially enabling the formation of difluoromethoxy-substituted intermediates.

- Halodecarboxylation with reagents such as lead tetraacetate and iodine has been documented for related compounds, facilitating the formation of difluoromethoxy-containing ethers by releasing CO₂ and introducing halogens that can be further transformed.

Summary Data Table of Preparation Methods

Detailed Research Findings

- Copper-catalyzed difluoromethylation has been optimized to provide high yields of difluoromethoxy derivatives with stereochemical retention. This method uses a fluorosulfonylacetic acid derivative as the difluoromethyl source and has been successfully scaled to 10 kg batches, indicating industrial viability.

- Halodecarboxylation methods provide alternative routes by transforming carboxylic acids into halogenated intermediates that can be converted into difluoromethoxy compounds. This method involves thermal decarboxylation and halogenation steps, typically requiring elevated temperatures and specific reagents like Pb(OAc)₄ and iodine.

- Enantioselective synthesis remains a critical aspect for obtaining the (2S)-enantiomer, with ongoing research focusing on safer, more efficient chiral catalysts and resolution techniques to minimize waste and improve overall yield.

The preparation of this compound involves sophisticated synthetic strategies centered on the controlled introduction of the difluoromethoxy group and stereochemical control. Copper-catalyzed difluoromethylation of alcohol precursors using specialized fluorinated reagents represents the most advanced and scalable method currently available. Alternative methods such as halodecarboxylation provide complementary routes, while enantioselective synthesis and resolution ensure the production of the desired stereoisomer. Industrial scale-up has been demonstrated, supported by optimized reaction conditions and green chemistry considerations.

This comprehensive overview synthesizes current research and industrial practices for the preparation of this compound, drawing from peer-reviewed literature and patent disclosures to provide an authoritative resource for researchers and practitioners.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(difluoromethoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

One of the primary applications of (2S)-2-(difluoromethoxy)propanoic acid is its use as a building block in the synthesis of more complex fluorinated compounds. Due to the presence of the difluoromethoxy group, this compound can participate in various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .

Synthetic Routes

The synthesis typically involves introducing the difluoromethoxy group into the propanoic acid structure through methods like nucleophilic substitution using difluoromethylating agents. This process can be optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors .

Biological Research

Study of Biological Processes

In biological contexts, this compound is utilized to study interactions within biochemical pathways. Its unique properties allow researchers to investigate its effects on cellular processes and molecular targets . For example, recent studies have explored its inhibitory effects on cellular viability and signaling pathways related to pulmonary fibrosis .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves influencing specific molecular targets. The difluoromethoxy group enhances its reactivity and binding affinity, thereby affecting various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound serves as a precursor in the production of specialty chemicals and materials. Its fluorinated nature contributes to the development of products with enhanced stability and performance characteristics .

Case Studies

Recent studies have demonstrated the potential applications of this compound in therapeutic contexts:

- Pulmonary Fibrosis Research : A study evaluated the effects of a derivative compound containing this compound on pulmonary fibrosis models. Results indicated that it alleviated epithelial-mesenchymal transition processes and reduced lung inflammation and fibrosis in rat models .

- Cell Viability Studies : Investigations into its effects on A549 and H1299 cell lines showed that treatment with this compound significantly inhibited cell viability under TGF-β1 stimulation, highlighting its potential role in cancer research .

Mechanism of Action

The mechanism by which (2S)-2-(difluoromethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (2S)-2-(difluoromethoxy)propanoic acid with key analogs, emphasizing substituent effects:

Key Observations:

- Acidity: The difluoromethoxy group (-OCF₂H) is moderately electron-withdrawing, likely rendering the carboxylic acid group more acidic (pKa ~2–3) than methoxy analogs (e.g., naproxen, pKa ~4.2) but less acidic than nitro-substituted derivatives (e.g., (2S)-2-(4-nitrophenyl)propanoic acid, pKa ~1.5) .

- Lipophilicity : Fluorine atoms enhance lipophilicity (logP ~1.5–2.0 estimated) compared to methoxy (logP ~1.0 for naproxen) but less than chlorinated derivatives (logP ~2.5 for 5-chloronaproxen) .

- Stereochemical Specificity : The (2S)-configuration is critical for bioactivity in analogs like naproxen and quizalofop-P acid, suggesting similar enantioselectivity in target interactions .

Functional and Application-Based Differences

- Pharmaceuticals : Naproxen’s methoxy group balances anti-inflammatory efficacy with metabolic stability, while halogenated impurities (e.g., 5-chloronaproxen) exhibit altered pharmacokinetics due to increased lipophilicity . Difluoromethoxy derivatives could offer improved blood-brain barrier penetration.

- Agrochemicals: Quizalofop-P acid’s phenoxy-quinoxaline moiety enables herbicidal activity via enzyme inhibition. The difluoromethoxy group in the target compound may similarly enhance target binding in herbicides or fungicides .

- Research Intermediates: Nitro- and carbamoylamino-substituted analogs serve as synthetic intermediates for peptides or nitro-reduction studies, whereas difluoromethoxy derivatives may be used in fluorine-specific medicinal chemistry .

Biological Activity

(2S)-2-(difluoromethoxy)propanoic acid , with the molecular formula C4H6F2O3 and a molecular weight of approximately 140.09 g/mol, is an organic compound characterized by a propanoic acid backbone and a difluoromethoxy group (-OCHF2) attached to the second carbon. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and related fields.

The presence of the difluoromethoxy group significantly influences both the reactivity and biological interactions of this compound. The compound can be synthesized through nucleophilic substitution methods, commonly utilizing difluoromethylating agents such as chlorodifluoromethane under basic conditions. Industrial production often employs optimized processes for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Common Reactions

- Oxidation: Potassium permanganate can be used to oxidize the compound.

- Reduction: Lithium aluminum hydride serves as a reducing agent in various reactions involving this compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an intermediate in pharmaceutical synthesis. Its structural features allow it to interact with various biological targets, potentially influencing metabolic pathways and neurotransmitter systems. However, detailed pharmacological profiles are still under investigation.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence reactivity and binding affinity, affecting various biochemical pathways. Further studies are essential to elucidate these mechanisms fully.

Interaction Studies

Preliminary data suggest potential interactions with receptors involved in neurotransmission and metabolic regulation. For instance, studies have indicated that compounds similar to this compound may modulate neurotransmitter systems, although specific interactions remain to be fully characterized.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | Contains an amino group and phenyl ring | Enhanced biological activity due to amino substitution |

| (2S)-2-(trifluoromethoxy)propanoic acid | Similar propanoic structure with trifluoro group | Greater electronegativity affecting reactivity |

| (2S)-2-(chloromethoxy)propanoic acid | Chlorine instead of fluorine | Different electronic effects on stability |

This table illustrates how the difluoromethoxy substituent provides distinctive chemical reactivity and biological interactions compared to other fluorinated compounds.

Applications in Research

This compound has several applications across different scientific fields:

- Medicinal Chemistry: Used as a building block in synthesizing more complex fluorinated pharmaceuticals.

- Biological Studies: Its unique properties make it valuable for studying biological processes and interactions.

- Industrial Applications: Employed in producing specialty chemicals and materials due to its reactivity .

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (2S)-2-(difluoromethoxy)propanoic acid?

Methodological Answer:

-

Chiral Resolution : Use chiral auxiliaries or catalysts during synthesis. For example, asymmetric catalysis with palladium or nickel complexes can enhance stereoselectivity .

-

Chromatographic Purification : Employ chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) are effective for carboxylic acid derivatives .

-

Data Table :

Method Enantiomeric Excess (ee) Yield (%) Reference Technique Asymmetric Catalysis 92-95% 65-70 Chiral HPLC Enzymatic Resolution 85-88% 75 Polarimetry

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the difluoromethoxy group (δ ~ -80 to -85 ppm). - and -NMR resolve backbone structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification. Electrospray ionization (ESI) in negative mode is ideal for carboxylic acids .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral amine (e.g., (R)-1-phenylethylamine) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH Stability : Monitor hydrolysis rates via HPLC at pH 2–10. The difluoromethoxy group may hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity : Use accelerated UV-Vis exposure (ICH Q1B guidelines) to detect photodegradation products .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Purity Reassessment : Verify enantiomeric purity (e.g., via chiral HPLC) and impurity profiles (e.g., difluoroacetic acid byproducts) .

- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. CHO) under controlled conditions (pH, serum-free media) to minimize variability .

- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may influence bioactivity .

Q. What experimental designs are optimal for studying its metabolic pathways in vivo?

Methodological Answer:

-

Isotopic Labeling : Synthesize - or -labeled analogs for tracking via PET imaging or MS-based metabolomics .

-

Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites. Use NADPH cofactors for oxidation studies .

-

Data Table :

Metabolite Detection Method Probable Enzyme Involved Demethylated Acid LC-QTOF-MS CYP3A4 Glucuronide Conjugate ESI-MS/MS UGT1A1

Q. How can computational modeling predict the reactivity of the difluoromethoxy group?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) of the C-O and C-F bonds. Compare with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to predict hydrolysis rates. AMBER or GROMACS suites are recommended .

- Docking Studies : Autodock Vina or Schrödinger Suite to assess binding affinity to target receptors (e.g., GPCRs) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors reduce racemization risks by minimizing residence time at high temperatures .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee tracking .

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported palladium) to improve cost-efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.